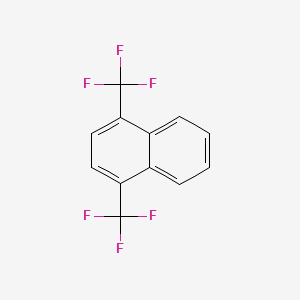

1,4-Bis(trifluoromethyl)naphthalene

Description

Significance of Polyfluorinated Aromatic Compounds in Contemporary Chemistry

Polyfluorinated aromatic compounds (PFAs) are organic molecules where multiple hydrogen atoms on an aromatic ring are replaced by fluorine atoms. This substitution dramatically alters the compound's physical, chemical, and biological properties. The carbon-fluorine bond is one of the strongest in organic chemistry, lending exceptional stability to the molecule. mdpi.com This stability often translates to increased resistance to metabolic degradation, a property highly sought after in the development of pharmaceuticals and agrochemicals. nih.govtcichemicals.com

Furthermore, the high electronegativity of fluorine significantly influences the electronic nature of the aromatic ring. nih.gov The introduction of fluorine atoms, and particularly electron-widespreading trifluoromethyl groups, can profoundly impact a molecule's reactivity and its interactions with biological targets or other materials. mdpi.comtcichemicals.com These modifications can enhance properties such as lipophilicity, which affects how easily a molecule can pass through cell membranes. mdpi.comnih.gov The growing importance of PFAs is evidenced by their prevalence in a wide array of commercial products and their continuous exploration for new applications. wikipedia.org

The Naphthalene (B1677914) Scaffold as a Core Structure in Organic Synthesis and Materials Science

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. ijpsjournal.com Its planar structure and extended π-electron system provide a versatile scaffold for the synthesis of a diverse range of complex molecules. ijpsjournal.comyoutube.com The naphthalene core is found in numerous natural products and has been integral to the development of dyes, solvents, and other industrial chemicals.

In materials science, the rigid and planar nature of the naphthalene scaffold makes it an attractive component for creating new organic materials with tailored electronic and optical properties. acs.orgrsc.org By attaching different functional groups to the naphthalene core, chemists can fine-tune properties like charge transport and light emission, leading to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. acs.orgrsc.org However, the inherent properties of the naphthalene scaffold, such as its potential for metabolic activation to reactive intermediates, have also prompted research into modifications that can enhance its stability and safety profile. nih.gov

Positioning of Trifluoromethyl Groups and Their Impact on Aromatic Systems

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. mdpi.com Its strong electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic attack, making it less reactive. tcichemicals.comyoutube.com This effect is crucial in controlling the regioselectivity of chemical reactions, often directing incoming groups to specific positions on the aromatic ring. youtube.com

Overview of Research Trajectories for 1,4-Bis(trifluoromethyl)naphthalene

This compound is a specific polyfluorinated aromatic compound that has garnered interest due to the symmetrical placement of two powerful electron-withdrawing trifluoromethyl groups on the naphthalene core. Research into this compound and its isomers explores their synthesis, fundamental properties, and potential applications.

One key research area focuses on the synthesis of this compound and other isomers. jst.go.jp Various synthetic routes have been developed, often involving the introduction of trifluoromethyl groups onto a pre-existing naphthalene or substituted naphthalene starting material. jst.go.jppsu.edu

Another significant trajectory involves the investigation of the electronic and physical properties of these molecules. The presence of two -CF3 groups in the 1 and 4 positions dramatically influences the electronic structure of the naphthalene system, making these compounds interesting candidates for n-type (electron-transporting) organic semiconductors. nih.gov Researchers are exploring how the unique electronic landscape of this compound can be exploited in the design of novel organic electronic devices. Further studies delve into the reactivity of these compounds, examining how the deactivated aromatic system behaves in various chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6/c13-11(14,15)9-5-6-10(12(16,17)18)8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVGIJXGUXKCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292278 | |

| Record name | 1,4-Bis(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52331-43-8 | |

| Record name | 1,4-Bis(trifluoromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52331-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Bis Trifluoromethyl Naphthalene and Its Functional Derivatives

Direct Trifluoromethylation Strategies for Naphthalene (B1677914) Ring Systems

Direct trifluoromethylation offers a more streamlined approach to accessing trifluoromethylated naphthalenes by introducing the CF3 group in a single step from a suitable precursor. These methods often involve the use of specialized trifluoromethylating agents in conjunction with a catalyst or mediator.

Substitution of Halogenated Naphthalene Precursors with Trifluoromethylating Agents

A common and effective strategy for the synthesis of trifluoromethylated naphthalenes involves the substitution of a halogen atom, typically iodine, on the naphthalene ring with a trifluoromethyl group. This transformation is generally achieved through the use of a trifluoromethyl source and a transition metal mediator, most notably copper.

Copper-mediated reactions are a cornerstone in the synthesis of trifluoromethylated arenes from aryl iodides. The reaction of an iodo-naphthalene with a trifluoromethyl source in the presence of copper facilitates the C-CF3 bond formation. A prevalent method involves the use of trifluoromethyl iodide (CF3I) and copper powder. jst.go.jp For instance, the substitution of an iodine atom for a trifluoromethyl group can be performed by reacting an iodo compound with trifluoromethyl iodide and copper powder in a solvent like pyridine. jst.go.jp The yields for such reactions are generally reported to be good. jst.go.jp

More recent advancements have focused on developing catalytic systems to improve efficiency and reduce the amount of copper required. Efficient copper-catalyzed trifluoromethylation of aromatic iodides has been achieved using trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethyl source. acs.org In one approach, the reaction of 1-iodonaphthalene (B165133) with TMSCF3 and potassium fluoride (B91410) (KF) in the presence of a catalytic amount of copper(I) iodide (CuI) was investigated. acs.org To overcome issues with the rapid decomposition of the trifluoromethyl anion, a Lewis acid such as trimethylborate can be added to buffer the anion, leading to improved yields. acs.org

The general applicability of copper-catalyzed trifluoromethylation has been demonstrated on a variety of aromatic and heteroaromatic iodides, showcasing its robustness. acs.org

Table 1: Examples of Copper-Mediated Trifluoromethylation of Iodo-naphthalenes

| Starting Material | Reagents | Catalyst/Mediator | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Iodonaphthalene | TMSCF3, KF | 20% CuI | 1-(Trifluoromethyl)naphthalene (B1313596) | - | acs.org |

Note: Specific yield data for 1-(Trifluoromethyl)naphthalene was not provided in the source.

Trimethylsilyl(trifluoromethyl)silane, also known as the Ruppert-Prakash reagent, is a widely used source for the nucleophilic trifluoromethyl group. google.comsigmaaldrich.com Its application in the synthesis of trifluoromethylated compounds is extensive, often requiring activation by a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) to generate the active trifluoromethyl anion. psu.edursc.orgnih.gov

While direct application to the synthesis of 1,4-bis(trifluoromethyl)naphthalene from a dihalogenated precursor using only TMSCF3 is not extensively detailed in the provided literature, the methodology has been successfully employed in the synthesis of related structures. For example, in the synthesis of bis(trifluoromethyl)phosphino naphthalenes, a nucleophilic trifluoromethylation reaction using Me3SiCF3/CsF was a key step. psu.edursc.org This highlights the utility of TMSCF3 in introducing trifluoromethyl groups onto the naphthalene backbone.

The mechanism of trifluoromethylation using TMSCF3 involves the generation of a pentacoordinate siliconate intermediate which then transfers the trifluoromethyl anion to the substrate. nih.gov The choice of solvent and the nature of the activator can significantly influence the reaction's efficiency. psu.edursc.org

Multi-Step Synthetic Sequences for Bis(trifluoromethyl)naphthalenes

Multi-step syntheses provide a versatile and often necessary alternative for accessing specific isomers of bis(trifluoromethyl)naphthalenes that may be difficult to obtain through direct trifluoromethylation. These routes allow for the strategic introduction of functional groups that can later be converted to trifluoromethyl groups.

A well-established multi-step route, designated as Route A, allows for the synthesis of various bis(trifluoromethyl)naphthalene isomers, including the 1,4-derivative. jst.go.jp This sequence begins with an iodonitronaphthalene and proceeds through a series of transformations:

Iodonitronaphthalene to (Trifluoromethyl)nitronaphthalene : The initial step involves the substitution of the iodine atom with a trifluoromethyl group. This is typically achieved by reacting the iodonitronaphthalene with trifluoromethyl iodide and copper powder in pyridine. jst.go.jp

(Trifluoromethyl)nitronaphthalene to (Trifluoromethyl)aminonaphthalene : The nitro group is then reduced to an amino group.

(Trifluoromethyl)aminonaphthalene to (Trifluoromethyl)iodonaphthalene : The amino group is subsequently converted back to an iodine atom via a Sandmeyer-type reaction.

(Trifluoromethyl)iodonaphthalene to Bis(trifluoromethyl)naphthalene : The final step involves the trifluoromethylation of the remaining iodine atom, again using trifluoromethyl iodide and copper. jst.go.jp

This sequential introduction of trifluoromethyl groups provides a high degree of control over the final substitution pattern.

A more direct multi-step approach, termed Route B, involves the direct conversion of diiodonaphthalenes into bis(trifluoromethyl)naphthalenes. jst.go.jp In this method, both iodine atoms are substituted by trifluoromethyl groups in a single reaction step. This is accomplished by reacting the diiodonaphthalene with trifluoromethyl iodide and copper powder in pyridine. jst.go.jp

This route has been successfully applied to the synthesis of 1,5- and 2,5-bis(trifluoromethyl)naphthalene. jst.go.jp However, the success of this direct double substitution can be influenced by steric factors. For instance, the reaction of 1,8-diiodonaphthalene (B175167) using this method resulted in a poor yield of the desired bis(trifluoromethyl)naphthalene, likely due to steric hindrance between the peri-substituents. jst.go.jp In this case, significant amounts of (trifluoromethyl)naphthalene and bis(trifluoromethyl)binaphthyl were observed as byproducts. jst.go.jp

Table 2: Synthetic Routes to Bis(trifluoromethyl)naphthalenes

| Route | Starting Material | Key Transformation | Isomers Synthesized | Reference |

|---|---|---|---|---|

| A | Iodonitronaphthalene | Sequential substitution of I and conversion of NO2 | 1,2-, 1,3-, 1,4-, 1,5-, 2,5-, 2,6-, and 2,8-derivatives | jst.go.jp |

Synthesis of Naphthalene Derivatives with 1,4-Trifluoromethylated Substructures

The direct synthesis of bis(trifluoromethyl)naphthalenes has been achieved through several methodologies. One prominent approach involves the substitution of iodine with a trifluoromethyl group by reacting an iodo-naphthalene compound with trifluoromethyl iodide in the presence of copper powder.

Two primary routes have been established for the synthesis of various bis(trifluoromethyl)naphthalene isomers, including the 1,4-derivative osti.gov:

Route A : This multi-step sequence begins with an iodonitronaphthalene and proceeds through several intermediates to arrive at the final bis(trifluoromethyl)naphthalene.

Route B : This method offers a more direct conversion of diiodonaphthalenes into their bis(trifluoromethyl) counterparts osti.gov.

The substitution of iodine for the trifluoromethyl group is generally efficient, although steric hindrance can negatively impact yields, as observed in the synthesis of the 1,8-isomer osti.gov.

Table 1: General Synthetic Routes to Bis(trifluoromethyl)naphthalenes osti.gov

| Route | Starting Material | Key Steps | Target Compound |

| A | Iodonitronaphthalene | 1. Trifluoromethylation2. Reduction of nitro group3. Iodination4. Second trifluoromethylation | Bis(trifluoromethyl)naphthalene |

| B | Diiodonaphthalene | Direct trifluoromethylation | Bis(trifluoromethyl)naphthalene |

Preparation of Functionalized Naphthalene-Based Monomers Incorporating Trifluoromethylphenylphenoxy Units

Functionalized naphthalene monomers are crucial for creating high-performance polymers like polyamides and polyimides. A common strategy for their synthesis involves the nucleophilic substitution reaction between a dihydroxynaphthalene and an activated nitro-aromatic compound, followed by the reduction of the nitro groups to amines.

Synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene

While a specific protocol for 1,4-bis(4-amino-2-trifluoromethylphenoxy)naphthalene is not detailed in the surveyed literature, a general and effective method for creating similar bis(aminophenoxy)naphthalene structures can be applied. This synthesis typically involves a two-step process:

Nucleophilic Aromatic Substitution : A dihydroxynaphthalene is reacted with a halogenated nitrobenzene (B124822) derivative in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like anhydrous potassium carbonate. For the target compound, this would involve reacting 1,4-dihydroxynaphthalene (B165239) with a compound like 4-chloro-1-nitro-3-(trifluoromethyl)benzene. The reaction mixture is heated to facilitate the formation of the diaryl ether linkage, yielding a bis(nitrophenoxy)naphthalene intermediate google.com.

Reduction to Diamine : The resulting dinitro compound is then reduced to the corresponding diamine. A common method for this reduction is using hydrazine (B178648) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol (B145695) google.com.

This synthetic strategy is widely used for preparing various diamine monomers for polycondensation reactions google.com.

Related Bis(amino-trifluoromethylphenoxy)naphthalene Isomers (e.g., 1,3- and 1,5-derivatives)

The synthesis of other isomers, such as those based on 1,3-, 1,5-, or 2,6-dihydroxynaphthalene, follows the same fundamental principles of nucleophilic aromatic substitution followed by reduction. For instance, the synthesis of 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) has been successfully used to create novel aromatic polyimides researchgate.net. The general reaction scheme involves reacting the respective dihydroxynaphthalene isomer with a suitable nitro-halo-aromatic compound containing a trifluoromethyl group. The choice of the starting dihydroxynaphthalene isomer dictates the final substitution pattern on the naphthalene core. These resulting diamines serve as building blocks for various high-performance polymers google.comresearchgate.net.

Synthesis of Halogenated Naphthalene Precursors for Subsequent Trifluoromethylation

Halogenated naphthalenes are critical intermediates in the synthesis of trifluoromethylated derivatives. Chloromethylated naphthalenes, in particular, serve as versatile precursors.

Preparation of Bis(chloromethyl)naphthalene as Synthetic Intermediates

The chloromethylation of naphthalene is a common method to produce bis(chloromethyl)naphthalene. However, this reaction often results in a mixture of isomers, primarily the 1,4- and 1,5-isomers researchgate.net. The reaction typically involves treating naphthalene with paraformaldehyde and a mixture of acids.

One documented procedure involves heating a mixture of naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid with vigorous stirring. After cooling, the solid product is isolated and purified by washing and recrystallization from a solvent like ethyl acetate (B1210297) to yield needle-shaped colorless crystals google.com. Another method utilizes a phase transfer catalyst in the presence of formaldehyde, water, sulfuric acid, hydrogen chloride, and an inert organic solvent to control the reaction researchgate.net. Analysis of the product from this latter method showed a naphthalene conversion rate of 100%, with the bis(chloromethyl)naphthalene product containing a mixture of 1,4- and 1,5-isomers researchgate.net. The residue from the distillation of 1-chloromethylnaphthalene also contains bis-(chloromethyl) naphthalene nih.gov.

Table 2: Example Synthesis of Bis(chloromethyl)naphthalene

| Reactants | Conditions | Product Composition | Reference |

| Naphthalene, Paraformaldehyde, Acetic Acid, H₃PO₄, HCl | Heated in a water bath at 358 K for 2 hours | 1,4-Bis(chloromethyl)naphthalene (purified) | google.com |

| Naphthalene, Paraformaldehyde, Methylcyclohexane, H₂SO₄, HCl | 80°C for 8 hours with phase transfer catalyst | 71.2% yield; 55.3% 1,4-isomer, 44.7% 1,5-isomer | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Bis Trifluoromethyl Naphthalene and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Aromatic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated aromatic compounds. The presence of fluorine atoms, with the active nucleus ¹⁹F, provides an additional, highly sensitive NMR probe alongside the standard ¹H and ¹³C nuclei.

High-Resolution ¹⁹F NMR Spectroscopic Analysis

High-resolution ¹⁹F NMR is particularly informative for compounds bearing trifluoromethyl (CF₃) groups. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, making it an excellent probe for substitution effects on the aromatic ring.

For trifluoromethylated aromatic compounds, the ¹⁹F NMR spectrum typically shows a singlet for each CF₃ group, unless there are other fluorine atoms nearby to cause coupling. In the case of 1,4-bis(trifluoromethyl)naphthalene, two equivalent CF₃ groups would be expected to produce a single sharp resonance. The chemical shift provides insight into the electron-withdrawing nature of the naphthalene (B1677914) system. For comparison, the ¹⁹F NMR chemical shift for the analog 1,4-bis(trifluoromethyl)benzene (B1346883), when used as an internal standard, is recorded at -63.39 ppm. rsc.org Another related compound, 1-(trifluoromethyl)naphthalene (B1313596), displays its ¹⁹F NMR signal as a singlet at -59.72 ppm. [From previous search] The analysis of trifluoromethylated quinolines shows ¹⁹F NMR signals for the CF₃ group as a singlet around -61.70 ppm. nih.gov These values indicate the typical chemical shift range for CF₃ groups attached to aromatic systems.

Table 1: ¹⁹F NMR Data for Analogs of this compound

| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Reference |

|---|---|---|---|---|

| 1,4-Bis(trifluoromethyl)benzene | - | -63.39 | s | rsc.org |

| 1-(Trifluoromethyl)naphthalene | CDCl₃ | -59.72 | s | [From previous search] |

| Trifluoromethylated quinolines | CDCl₃ | ~ -61.70 | s | nih.gov |

Detailed ¹H and ¹³C NMR Spectral Interpretation

¹H NMR: The proton NMR spectrum of this compound is expected to be symmetrical. The two protons on the substituted ring (H-2 and H-3) would be chemically equivalent, as would the four protons on the unsubstituted ring (H-5, H-6, H-7, H-8). The H-2 and H-3 protons would likely appear as a singlet, while the protons on the other ring would show a more complex AA'BB' system, appearing as two multiplets.

For the analog 1,4-bis(trifluoromethyl)benzene , the ¹H NMR spectrum is simple, showing a singlet at 7.80 ppm for the four equivalent aromatic protons. rsc.orgchemicalbook.com For 1-(trifluoromethyl)naphthalene , the spectrum is more complex, with distinct signals for each proton, spread between 7.51 and 8.23 ppm. [From previous search]

¹³C NMR: In the ¹³C NMR spectrum of this compound, the carbon atoms of the CF₃ groups would appear as quartets due to coupling with the three fluorine atoms (¹JCF). nih.gov The aromatic carbons directly bonded to the CF₃ groups (C-1 and C-4) would also exhibit quartets, but with a smaller coupling constant (²JCF).

In trifluoromethylated quinolines, the CF₃ carbon appears as a quartet with a large coupling constant (¹JCF) of approximately 274.6 Hz. nih.gov The ¹³C NMR data for 1-(trifluoromethyl)naphthalene shows the CF₃ carbon as a quartet at 124.9 ppm (J = 271 Hz) and the C1 carbon as a quartet at 126.2 ppm (J = 30 Hz). [From previous search] This demonstrates the significant effect of the fluorine atoms on the carbon signals.

Table 2: ¹H and ¹³C NMR Data for Analogous Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm (J in Hz) | Reference |

|---|---|---|---|---|

| 1,4-Bis(trifluoromethyl)benzene | ¹H | CDCl₃ | 7.80 (s, 4H) | rsc.org |

| 1-(Trifluoromethyl)naphthalene | ¹H | CDCl₃ | 8.23 (d, 1H), 8.03 (d, 1H), 7.92 (q, 2H), 7.67-7.58 (m, 2H), 7.51 (t, 1H) | [From previous search] |

| ¹³C | CDCl₃ | 134.0, 132.9, 129.1, 128.9, 127.8, 126.7, 126.2 (q, J=30), 124.8 (q, J=6), 124.4 (q, J=3), 124.3, 124.9 (q, J=271) | [From previous search] |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the π-π* electronic transitions within the aromatic system. The introduction of substituents onto the naphthalene core can significantly alter the absorption maxima (λmax) and molar absorptivity (ε).

For the parent naphthalene molecule in cyclohexane (B81311), characteristic absorption bands are observed around 221 nm, 275 nm, and 312 nm. The introduction of substituents at the 1 and 4 positions generally leads to a bathochromic (red) shift of these absorption bands. For example, a study on 1,4-disilyl-substituted naphthalenes showed that the introduction of these groups causes shifts of the absorption maxima to longer wavelengths and an increase in molar absorptivity compared to unsubstituted naphthalene. mdpi.comresearchgate.net Specifically, 1,4-bis(trimethylsilyl)naphthalene displays absorption maxima at 238, 298, 310, and 324 nm. mdpi.com This effect is attributed to the extension of the π-conjugated system and electronic perturbations by the substituents. Given the strong electron-withdrawing nature of trifluoromethyl groups, this compound is also expected to exhibit a red-shifted absorption spectrum compared to naphthalene.

Table 3: UV-Vis Absorption Maxima (λmax) for Naphthalene and an Analog

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Naphthalene | Cyclohexane | 221, 275, 312 | |

| 1,4-Bis(trimethylsilyl)naphthalene | Cyclohexane | 238, 298, 310, 324 | mdpi.com |

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy provides information on the emissive properties of molecules after electronic excitation. Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov

Investigation of Emission Characteristics of Trifluoromethylated Naphthalene Systems

The emission spectrum of naphthalene derivatives is sensitive to substitution. The introduction of silyl (B83357) groups at the 1- and 1,4-positions of the naphthalene ring not only shifts the absorption maxima but also increases the fluorescence intensities. mdpi.comresearchgate.net For instance, 1,4-bis(trimethylsilyl)naphthalene shows a structured emission spectrum with peaks at 334, 343, and 353 nm in cyclohexane. mdpi.com

In contrast, a study on 1,4-disubstituted naphthyloxymethyl-N-alkyl naphthimido-1,2,3-triazoles found that these systems exhibited lower fluorescence quantum yields. ias.ac.inresearchgate.net The photophysical properties of trifluoromethylated systems can vary. A study on trifluoromethylated quinoline-phenol Schiff bases reported good fluorescence quantum yields. nih.gov Therefore, the emission characteristics of this compound would depend on the balance between the electron-withdrawing effects of the CF₃ groups and their influence on non-radiative decay pathways.

Analysis of Fluorescence Lifetimes and Quantum Yields in Solution and Solid States

Fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters for characterizing the efficiency and dynamics of the emission process. For unsubstituted naphthalene in cyclohexane, the quantum yield is 0.23.

Studies on analogs show that substitution significantly impacts these values. For 1,4-bis(trimethylsilylethynyl)naphthalene, a compound with an extended π-system, the fluorescence quantum yield is remarkably high at 0.85 with a lifetime of 2 ns. mdpi.com In a series of naphthalene-bridged disilanes, quantum yields in cyclohexane ranged from 0.15 to 0.32. nih.gov Trifluoromethylated quinoline (B57606) derivatives have shown quantum yields as high as 0.85 in methanol. nih.gov These findings suggest that the specific nature and position of substituents are key in determining the photophysical fate of the excited naphthalene core. The rigid structure and strong electronic influence of the 1,4-bis(trifluoromethyl) substitution pattern are expected to result in distinct quantum yield and lifetime values compared to the parent naphthalene.

Table 4: Photophysical Properties of Naphthalene and Analogs in Cyclohexane

| Compound | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Lifetime (τF, ns) | Reference |

|---|---|---|---|---|

| Naphthalene | 323, 336 | 0.23 | - | researchgate.net |

| 1,4-Bis(trimethylsilyl)naphthalene | 334, 343, 353 | 0.43 | - | mdpi.comresearchgate.net |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | - | 0.85 | 2.0 | mdpi.com |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a pivotal analytical technique for the confirmation of molecular structures, providing precise information on the mass-to-charge ratio (m/z) of a compound and its fragments. In the analysis of this compound, mass spectrometry serves to verify its molecular weight and offer insights into its structural stability and fragmentation pathways under ionization.

The molecular formula of this compound is C₁₂H₆F₆, corresponding to a molecular weight of approximately 264.17 g/mol guidechem.com. In a typical mass spectrum, this would be observed as the molecular ion peak [M]⁺ at m/z 264. The presence of this peak is the primary confirmation of the compound's identity.

The fragmentation pattern is dictated by the strength of the chemical bonds within the molecule. The naphthalene core is an exceptionally stable aromatic system. Conversely, the bond between the naphthalene ring and the trifluoromethyl (CF₃) groups is a point of potential cleavage. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties of the naphthalene ring researchgate.net.

Upon ionization, fragmentation may occur through the loss of one or both CF₃ groups. The stability of the resulting fragments can provide further structural corroboration. While detailed fragmentation spectra for this specific molecule are not widely published, analysis of naphthalene and its derivatives in electrical discharges shows that the aromatic core tends to remain intact, with fragmentation primarily involving substituent groups researchgate.net. A plausible fragmentation pathway would involve the initial loss of a fluorine atom or a CF₃ radical.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 264 | Molecular Ion | [C₁₂H₆F₆]⁺ | Confirms the molecular weight of the parent compound. guidechem.com |

| 245 | [M - F]⁺ | [C₁₂H₆F₅]⁺ | Represents the loss of a single fluorine atom. |

| 195 | [M - CF₃]⁺ | [C₁₁H₆F₃]⁺ | Corresponds to the cleavage of one trifluoromethyl group. |

| 126 | [M - 2CF₃]⁺ | [C₁₀H₆]⁺ | Represents the loss of both trifluoromethyl groups, leaving the stable naphthalene cation. |

This table is based on general principles of mass spectrometry and data from related compounds.

X-ray Diffraction Studies for Solid-State Molecular Architectures

While the specific crystal structure of this compound is not extensively detailed in the available literature, the study of its analogs provides a strong framework for understanding its potential solid-state architecture. The analysis of structurally related naphthalene derivatives reveals key features of how these molecules organize in the solid state.

For instance, the crystal structure of 1,4-bis(chloromethyl)naphthalene has been determined, offering valuable comparative data. nih.gov The molecules are arranged in stacks, with significant π–π interactions between the aromatic rings of adjacent molecules, indicating a packing arrangement influenced by these intermolecular forces. nih.gov The key crystallographic parameters for this analog are detailed in Table 2.

Table 2: Crystallographic Data for 1,4-Bis(chloromethyl)naphthalene

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀Cl₂ nih.gov |

| Molecular Weight | 225.10 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| a (Å) | 13.6887 (11) nih.gov |

| b (Å) | 4.5835 (3) nih.gov |

| c (Å) | 17.8278 (13) nih.gov |

| β (°) | 109.666 (4) nih.gov |

| Volume (ų) | 1053.31 (13) nih.gov |

| Z | 4 nih.gov |

Source: Adapted from research on 1,4-bis(chloromethyl)naphthalene. nih.gov

Theoretical and Computational Chemistry of 1,4 Bis Trifluoromethyl Naphthalene Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental characteristics of 1,4-bis(trifluoromethyl)naphthalene at the molecular level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, these calculations typically involve the use of a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net The geometry optimization process yields crucial data on bond lengths, bond angles, and dihedral angles.

The introduction of two CF3 groups at the 1 and 4 positions of the naphthalene (B1677914) ring induces significant steric strain and electronic perturbations. DFT studies can precisely quantify these effects. For instance, the C-C bonds of the naphthalene core adjacent to the CF3 substituents are expected to be slightly elongated compared to those in unsubstituted naphthalene. Furthermore, the C-C-C bond angles at the substitution points may deviate from the ideal 120° of sp² hybridized carbon atoms to accommodate the bulky CF3 groups.

The electronic structure is another key area of investigation. DFT calculations provide information on the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The strong electron-withdrawing nature of the CF3 groups is anticipated to lower the energy levels of both the HOMO and LUMO compared to pristine naphthalene. This HOMO-LUMO gap is a critical parameter as it influences the molecule's chemical reactivity and its potential applications in organic electronics.

Table 1: Representative Calculated Geometrical Parameters for a DFT-Optimized Structure of a Substituted Naphthalene. This table presents typical data that would be obtained from a DFT geometry optimization. The values are illustrative and based on general knowledge of similar structures.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C-C (Aromatic) | ~ 1.37 - 1.42 Å | |

| C-C (Naphthyl-CF3) | ~ 1.52 Å | |

| C-F | ~ 1.35 Å | |

| Bond Angles | ||

| C-C-C (Aromatic) | ~ 118° - 122° | |

| C-C-F | ~ 111° | |

| Dihedral Angles | ||

| C-C-C-F | Varies with CF3 rotation |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Correlations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the behavior of molecules in their electronically excited states. mdpi.com This method is instrumental in predicting and interpreting the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). researchgate.net

For this compound, the electronic transitions are typically of the π → π* type, localized on the naphthalene core. The presence of the CF3 groups, while not directly part of the chromophore, can influence the absorption spectrum. Their electron-withdrawing effect can lead to a shift in the absorption bands compared to unsubstituted naphthalene. TD-DFT calculations can predict whether this shift is to shorter wavelengths (a blue shift or hypsochromic shift) or to longer wavelengths (a red shift or bathochromic shift). The calculated oscillator strengths for each transition provide a measure of the intensity of the corresponding absorption band. researchgate.net These theoretical spectra can then be correlated with experimentally measured spectra to validate the computational model and gain a deeper understanding of the electronic transitions involved. researchgate.net

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths. This table provides an example of the kind of data generated by TD-DFT calculations to simulate a UV-Vis spectrum. The values are representative for a substituted aromatic system.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.10 | 302 | 0.15 |

| S0 → S2 | 4.55 | 272 | 0.85 |

| S0 → S3 | 5.20 | 238 | 0.05 |

Analysis of Conformational Dynamics and Steric Effects of Trifluoromethyl Groups

The two trifluoromethyl groups in this compound are not static; they can rotate around the C-C bond connecting them to the naphthalene ring. This rotation is not entirely free due to steric hindrance between the fluorine atoms and the peri-hydrogens of the naphthalene core. Computational chemistry provides tools to analyze these conformational dynamics.

By performing a potential energy surface scan, where the dihedral angle of one of the C-C-C-F bonds is systematically varied, the rotational barrier for the CF3 group can be calculated. This analysis reveals the most stable (lowest energy) conformation and the energy required to transition between different rotational states. The steric clash between the CF3 groups and the naphthalene ring can also lead to out-of-plane distortions of the naphthalene core to relieve some of this strain. These subtle structural details, which are difficult to probe experimentally, can be accurately modeled computationally. Understanding these steric effects is crucial as they can influence the molecule's packing in the solid state and its interactions with other molecules.

Prediction of Reactivity and Mechanistic Pathways via Computational Modeling

Computational modeling is an invaluable tool for predicting the chemical reactivity of this compound and for elucidating the mechanisms of its reactions. The electronic structure calculated by DFT provides key indicators of reactivity. For example, the distribution of the molecular electrostatic potential (MEP) on the molecule's surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the naphthalene ring is expected to be electron-deficient due to the strong withdrawing effect of the two CF3 groups, making it susceptible to nucleophilic attack.

Furthermore, computational methods can be used to model entire reaction pathways. For instance, in a potential reaction such as a nucleophilic aromatic substitution, the structures and energies of the reactants, transition states, and products can be calculated. doi.org This allows for the determination of the activation energy barrier, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified. This predictive capability can save significant time and resources in the experimental lab by focusing efforts on the most promising synthetic routes.

Computational Guidance for Design of Functional Materials

The insights gained from the theoretical and computational studies of this compound can directly guide the design of new functional materials. For example, in the field of organic electronics, the HOMO and LUMO energy levels are critical for determining a material's suitability for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). By computationally screening a library of related molecules with different substituents, it is possible to identify candidates with optimized electronic properties for a specific application.

The conformational flexibility and steric effects of the CF3 groups, as revealed by computational analysis, are also important for materials design. These factors influence how the molecules pack in the solid state, which in turn affects the material's bulk properties such as charge mobility. Computational modeling can be used to predict the crystal packing of this compound and to understand how modifications to the molecular structure would alter this packing. This computational pre-screening allows for a more rational design of materials with desired solid-state properties.

Reactivity and Chemical Transformations of 1,4 Bis Trifluoromethyl Naphthalene

Reactions Involving the Trifluoromethyl Groups on the Naphthalene (B1677914) Core

The trifluoromethyl group is generally considered to be chemically robust and often inert due to the strength of the carbon-fluorine (C-F) bond. However, under specific conditions, these groups can participate in reactions, primarily through the activation of the C-F bond.

The selective activation and functionalization of a C-F bond within a trifluoromethyl group is a formidable challenge in organic chemistry due to its high bond dissociation energy. rsc.org Nevertheless, significant progress has been made in this area for various trifluoromethylarenes, providing insight into the potential reactivity of 1,4-bis(trifluoromethyl)naphthalene. rsc.orgsioc-journal.cn These transformations are valuable for synthesizing partially fluorinated compounds, such as those containing difluoromethylene (-CF₂-) moieties. nih.gov

Methods for activating the C-F bond in trifluoromethylarenes can be categorized as follows:

Nucleophilic Addition/Defluorination: This approach involves the addition of a nucleophile to the trifluoromethyl-substituted aromatic ring, which can lead to subsequent elimination of a fluoride (B91410) ion. sioc-journal.cn

Transition-Metal Catalysis: Various transition metals can mediate the cleavage of C-F bonds through processes like migratory insertion/defluorination. sioc-journal.cn

Electrochemical Methods: A mild electrochemical approach for trihydrodefluorination (e-THDF) has been reported for trifluoromethylarenes. rsc.org This method uses in situ generated Lewis acidic silyl (B83357) cations to mediate fluoride abstraction, converting the -CF₃ group into a methyl (-CH₃) group. rsc.org This technique is noted for its improved functional group tolerance compared to other methods. rsc.org

Main Group Metal-Mediated Activation: Main group metal complexes, including those of magnesium and aluminum, have demonstrated the ability to activate C-F bonds, often driven by the formation of a thermodynamically favorable metal-fluoride bond. nih.gov For instance, palladium-catalyzed C-F alumination of fluoroarenes has been achieved at ambient temperature. nih.gov

These strategies, while not all explicitly demonstrated on this compound, represent the current state-of-the-art for transforming the highly stable -CF₃ group on aromatic systems and suggest potential pathways for the functionalization of this specific compound.

Table 1: Selected Methods for C-F Bond Activation in Trifluoromethylarenes

| Method | Reagents/Conditions | Transformation | Reference |

|---|---|---|---|

| Electrochemical Trihydrodefluorination (e-THDF) | In situ generated silyl cations | Ar-CF₃ → Ar-CH₃ | rsc.org |

| Acid-Promoted Defluorinative Friedel-Crafts Arylation | Strong acid | Ar-CF₃ → Ar-CF₂-Aryl | sioc-journal.cn |

| Nucleophilic Addition/Defluorination | Nucleophiles (e.g., SN2' type) | C-F bond cleavage to form gem-difluoro compounds | sioc-journal.cn |

| Main Group Metal-Mediation | Mg(0) complexes, Al(I) complexes | C-F bond cleavage and functionalization | nih.gov |

Derivatization Strategies for Advanced Materials and Chemical Intermediates

The unique electronic properties conferred by the bis(trifluoromethyl) substitution pattern make this naphthalene scaffold an interesting building block for advanced materials.

The rigid naphthalene core and the electron-deficient nature of this compound make it an attractive monomer or comonomer for the synthesis of high-performance polymers. Its incorporation can enhance thermal stability, solubility in organic solvents, and introduce specific electronic or optical properties.

While direct polymerization of this compound has not been extensively documented, related naphthalene-based polymers have been synthesized for various applications. For instance, porous polyaminal-linked polymers based on naphthaldehyde have been created for CO₂ uptake and heavy metal adsorption. mdpi.com The synthesis involved a one-pot polycondensation, demonstrating a viable route for creating naphthalene-containing polymer networks. mdpi.com

Furthermore, the analogous compound 1,4-bis(trifluoromethyl)benzene (B1346883) has been successfully used as an electron-acceptor unit in donor-acceptor-donor (D-A-D) molecules for applications in thermally activated delayed fluorescence (TADF). rsc.org This suggests that this compound could similarly serve as a potent acceptor core for creating advanced optoelectronic materials. Fluorinated naphthalene-bis-hydrazimide derivatives have also been synthesized for use in n-type semiconducting films, highlighting the utility of fluorinated naphthalene units in organic electronics. nih.gov These examples underscore the potential for derivatizing this compound into functional monomers that can be incorporated into polymer backbones for applications in electronics, gas separation, and sensing.

Table 2: Examples of Naphthalene-Containing Polymers and Advanced Materials

| Polymer/Material Type | Monomers/Precursors | Key Properties/Applications | Reference |

|---|---|---|---|

| Polyaminal-linked Porous Polymer (PAN-NA) | Melamine, α-naphthaldehyde | High thermal stability, porous structure, CO₂ and heavy metal adsorption | mdpi.com |

| Polyethylenes | Ethylene, Nickel complex with a substituted naphthylimino ligand | High molecular weight polymers | rsc.org |

| TADF Emitters | 1,4-Bis(trifluoromethyl)benzene (acceptor), Phenoxazine/Phenothiazine (donors) | Cyan emitters for organic light-emitting diodes (OLEDs) | rsc.org |

| n-Type Semiconducting Films | Polyfluorinated Naphthalene-bis-hydrazimide | Used in organic field-effect transistors (OFETs) | nih.gov |

Advanced Applications in Materials Science and Engineering

High-Performance Polymers: Polyimides with Trifluoromethylated Naphthalene (B1677914) Units

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of fluorinated naphthalene units, such as those derived from or related to 1,4-bis(trifluoromethyl)naphthalene, has been a key strategy to further enhance their properties for specialized applications in microelectronics and optoelectronics. acs.org

The incorporation of monomers containing trifluoromethyl (CF3) groups and naphthalene units into polyimide backbones significantly influences the final properties of the polymer. The bulky CF3 groups and the rigid naphthalene structure disrupt the coplanar packing of polymer chains. mdpi.comrsc.org This disruption effectively reduces intermolecular charge transfer complex (CTC) formation, which is often responsible for the inherent color and high dielectric constants of traditional aromatic polyimides. mdpi.com

Furthermore, the introduction of these bulky fluorinated groups increases the fractional free volume within the polymer matrix. rsc.orgnih.gov This increased free volume not only contributes to lower dielectric properties but also enhances the solubility of the resulting polyimides in common organic solvents, facilitating their processing into thin films and coatings. rsc.orgrsc.org The strong electronegativity of the fluorine atoms also imparts hydrophobicity, leading to lower water absorption in the final material. rsc.org

Polyimides containing trifluoromethylated naphthalene units exhibit excellent thermal stability. The rigid naphthalene ring structure contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures. rsc.orgmdpi.comresearchgate.net Studies on related fluorinated, naphthalene-containing polyimides and poly(ester-imide)s report impressive thermal properties, with glass transition temperatures ranging from 215°C to over 434°C and 5% weight loss temperatures (Td5%) often exceeding 470°C in a nitrogen atmosphere. mdpi.comnih.govacs.org For instance, a polyimide (TPPI50) containing 50% trifluoromethylbenzene (TFMB) content achieved a Tg of 402°C and a Td5% of 563°C. mdpi.com Another study on a naphthalene-based polyimide (NAPPI) reported a Tg close to 434°C. mdpi.com

The mechanical properties of these polymers are generally robust, though they can be influenced by the specific monomer composition and the degree of fluorination. The rigid polymer backbone typically leads to high tensile strength and elastic modulus. Research on related systems shows tensile strengths ranging from 81 to 233 MPa and elastic moduli between 2.0 and 5.5 GPa. nih.govacs.orgmdpi.commdpi.com However, increasing the content of bulky fluorinated groups can sometimes lead to a decrease in tensile strength and modulus due to weakened intermolecular forces, while simultaneously increasing the elongation at break. mdpi.com

Table 1: Thermal and Mechanical Properties of Representative Fluorinated and Naphthalene-Containing Polyimides

| Polymer System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Tensile Strength | Elastic Modulus | Elongation at Break | Reference |

| PEI-NPDA-0 (0% Naphthalene) | ~250°C | >470°C | 190 MPa | 3.46 GPa | 7.23% | nih.gov, acs.org |

| PEI-NPDA-100 (100% Naphthalene) | ~215°C | >470°C | 114 MPa | 2.01 GPa | 6.71% | nih.gov, acs.org |

| TPPI50 | 402°C | 563°C | 232.73 MPa | 5.53 GPa | 26.26% | mdpi.com |

| NAPPI | ~434°C | >500°C | 138 MPa | 3.5 GPa | - | mdpi.com |

| PMDA/ODA/NADA (modified) | 381°C | 569°C | 96.41 MPa | 2.45 GPa | 16.51% | mdpi.com |

A significant advantage of incorporating trifluoromethyl groups into polyimides is the enhancement of optical transparency and the reduction of the dielectric constant. The CF3 groups hinder the formation of CTCs, resulting in polyimide films that are nearly colorless and highly transparent in the visible spectrum, with cutoff wavelengths sometimes as low as 298-327 nm. mdpi.comrsc.orgnih.gov

Table 2: Dielectric Properties of Representative Fluorinated Polyimides

| Polymer System | Dielectric Constant (Dk) | Dissipation Factor (Df) | Frequency | Reference |

| PEI-NPDA-0 | 3.19 | 0.00322 | 10 GHz | nih.gov, acs.org |

| PEI-NPDA-100 | 2.90 | 0.00174 | 10 GHz | nih.gov, acs.org |

| PMDA/ODA/NADA (modified) | 2.82 | 0.0065 | 1 MHz | mdpi.com |

| TPPI50 | 2.312 | 0.00676 | 1 MHz | mdpi.com |

| 6FDA-6FDAM-PI | 2.69 | - | 1 MHz | rsc.org |

Organic Electronic and Optoelectronic Materials

The potent electron-accepting nature of the fluorinated naphthalene core makes it an attractive component for organic electronic and optoelectronic materials, including those used in advanced lighting and energy conversion technologies.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that enables purely organic molecules to achieve 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). youtube.com The key to TADF is designing molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST < 0.2 eV). ossila.com This small gap allows triplet excitons, which are typically non-emissive and constitute 75% of excitons formed under electrical excitation, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). youtube.comossila.com

A common design strategy for TADF emitters is to create a donor-acceptor (D-A) structure where the highest occupied molecular orbital (HOMO) is localized on the donor unit and the lowest unoccupied molecular orbital (LUMO) is on the acceptor unit. ossila.com This spatial separation of frontier orbitals minimizes their overlap, leading to the required small ΔEST. nih.gov

Drawing inspiration from fluorinated benzene (B151609) analogs, which are effective electron acceptors, fluorinated naphthalene derivatives like this compound serve as powerful acceptor moieties for TADF emitters. rsc.org The strong electron-withdrawing trifluoromethyl groups lower the LUMO energy level of the naphthalene core, making it a potent acceptor. When combined with suitable electron-donating groups, this architecture can facilitate the necessary charge-transfer character and small ΔEST for efficient TADF. chemrxiv.org Research has demonstrated the potential of naphthalene itself as an acceptor in a TADF emitter when paired with strong donors, achieving an external quantum efficiency of 11% in a green-emitting OLED. chemrxiv.org The enhanced acceptor strength provided by trifluoromethylation is a promising route to developing new, high-efficiency TADF emitters across the color spectrum. rsc.org

Beyond TADF, fluorinated naphthalene derivatives are valuable as electron acceptor units in a variety of organic electronic devices. Naphthalene diimides (NDIs), for example, are widely used as n-type materials and form the basis of electron transport materials (ETMs) in devices like organic solar cells. nih.govrsc.org

The incorporation of fluorine, particularly trifluoromethyl groups, into the naphthalene skeleton enhances its performance as an electron acceptor. These modifications can prevent excessive molecular aggregation and improve interfacial properties with other layers in a device stack. nih.govsemanticscholar.org For instance, a fluorinated naphthalene diimide was used as a buried electron transport material in perovskite solar cells, where the fluorine units helped to retard perovskite crystallization and promote charge collection, leading to a remarkable power conversion efficiency of over 23%. nih.gov Similarly, triphenylamine-disubstituted naphthalene diimide has been investigated as a TADF emitter for near-infrared OLEDs, highlighting the role of the NDI core as a strong acceptor. researchgate.net The combination of the rigid naphthalene structure with electron-deficient fluorinated groups makes these derivatives highly effective building blocks for creating stable and efficient n-type organic semiconductors. nih.govrsc.org

Table 3: List of Chemical Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | This compound |

| 6FDA | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride |

| TFMB | 2,2′-Bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diamine |

| TAHQ | 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) |

| NPDA | Naphthalene-2,6-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) |

| PMDA | Pyromellitic dianhydride |

| ODA | 4,4′-Oxydianiline |

| NADA | 4,4′-(2,6-Naphthalenediyl)bis[benzenamine] |

| NDI | Naphthalene diimide |

| TADF | Thermally Activated Delayed Fluorescence |

Supramolecular Assemblies and Functional Nanostructures (Relevant to related naphthalene systems)

The strategic placement of highly electronegative trifluoromethyl (CF₃) groups onto a naphthalene core, as seen in this compound, profoundly influences the molecule's electronic and steric properties. These modifications are instrumental in directing the formation of ordered supramolecular assemblies and functional nanostructures. While specific research on the self-assembly of this compound is nascent, extensive studies on related fluorinated naphthalene systems, particularly naphthalene diimides (NDIs), provide significant insights into the governing principles of their aggregation and the potential for creating advanced materials.

The introduction of electron-withdrawing groups like CF₃ enhances the electron-accepting nature of the naphthalene system. nih.gov This modification is a key strategy in the design of n-type organic semiconductors. In related systems, such as core-chlorinated NDIs with fluoroalkyl side-chains, these substitutions are employed to improve air stability and influence crystal packing, which is crucial for charge transport properties. mdpi.com

The self-assembly of these functionalized naphthalenes is largely driven by a combination of non-covalent interactions, including π–π stacking, and in the case of fluorinated compounds, solvophobic forces. researchgate.net For instance, studies on tetra-alkylamino core-substituted naphthalene diimides demonstrate that the interplay between the hydrophobic alkyl chains and the π–π stacking of the NDI core leads to a variety of controlled morphologies. researchgate.net These self-assembled structures can range from nanorods and belts to more complex twisted ribbons and donut-like morphologies, depending on the solvent system used. researchgate.net

In perfluorohalogenated naphthalenes, unique intermolecular interactions such as π-hole stacking have been observed. rsc.org This type of interaction, where an electron-deficient region on one molecule interacts with an electron-rich region on another, can lead to highly ordered crystalline structures. rsc.org Computational studies have shown that the π-hole bonding in these perfluorinated systems is significantly enhanced compared to their non-fluorinated benzene counterparts. rsc.org

The table below summarizes key research findings on the self-assembly and nanostructure formation in related naphthalene systems, highlighting the role of fluorination.

| Naphthalene Derivative System | Key Findings in Supramolecular Assembly | Resulting Nanostructures/Morphologies | Driving Interactions | Reference |

| Core-Chlorinated Naphthalene Diimides with CF₃ side-chains | Introduction of CF₃ groups improves air stability and influences crystal packing. Different polymorphs (e.g., needle-like, prism, block-like crystals) can be obtained depending on the crystallization conditions. | Crystalline polymorphs with varied habits. | π–π stacking, slip-stacked packing. | mdpi.com |

| Tetra-alkylamino Core-Substituted Naphthalene Diimides | Solvophobic control over self-assembly leads to a variety of controlled and well-defined nanostructures. | Nanorods, vesicles, belts, twisted ribbons, donut-like structures. | π–π stacking of the core, packing of hydrophobic alkyl chains. | researchgate.net |

| Perfluorohalogenated Naphthalenes | Exhibit unique π-hole stacking between carbon atoms of the naphthalene ring, in cooperation with σ-hole bonding of halogen atoms. | Highly ordered crystalline solids. | Electrostatic interactions, dispersion forces, C⋯C contacts. | rsc.org |

| Germanium Complexes with 2,3-dihydroxynaphthalene | Formation of supramolecular donor-acceptor layered structures. The germanium atom holds the oxidizing and reducing motifs together, creating a system with a narrow HOMO/LUMO gap. | Alternating monomolecular layers. | π-stacking. | rsc.org |

The ability to control the dimensionality and morphology of these nanostructures is critical for their application in materials science and engineering. For example, the columnar stacks formed by some polycondensed aromatic hydrocarbons, a class to which substituted naphthalenes belong, are highly sensitive to the lateral substituents. researchgate.net By tuning these substituents, as with the trifluoromethyl groups in this compound, it is possible to gain precise control over the self-assembly process. This controlled assembly is foundational for the bottom-up fabrication of functional nanoscale devices for electronics and photonics.

Exploration of Catalytic Applications and Mechanisms

Role of Fluorinated Naphthalene (B1677914) Scaffolds in Organic Catalysis

Fluorinated naphthalene scaffolds are increasingly recognized for their utility in organic catalysis. The introduction of fluorine or trifluoromethyl groups can enhance the stability and reactivity of catalysts. For instance, in the context of inhibitors for the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, replacing a naphthalene scaffold with other heterocyclic cores was explored to improve metabolic stability and reduce potential mutagenicity associated with some aminonaphthalenes. nih.gov While not a direct catalytic application, this highlights the influence of the naphthalene core and the drive to modify it for improved chemical and biological properties. nih.gov Such modifications, including fluorination, are key to tuning the performance of molecules in various applications, including catalysis.

Investigation of Naphthalene-Based Compounds in Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. Naphthalene-based compounds, particularly naphthalene diimides (NDIs), have shown promise as photoredox catalysts. beilstein-journals.orgnih.gov These compounds can absorb light and facilitate electron transfer processes, which are central to photoredox catalysis.

The structural features of naphthalene derivatives are critical to their catalytic activity. For example, the substitution pattern on the naphthalene core can significantly impact the catalyst's photophysical and electrochemical properties. In phenoxazine-based photoredox catalysts, altering the attachment point of a naphthyl substituent from the 1-position to the 2-position was found to have significant consequences on the photophysical behavior, affecting the charge-transfer energy and triplet formation. nih.gov This demonstrates the principle that the specific arrangement of atoms within a naphthalene-based catalyst is a key determinant of its function.

A key step in many photoredox catalytic cycles is the generation of reactive radical species. Upon photoexcitation, naphthalene-based catalysts can act as either an oxidant or a reductant to generate these radicals from suitable precursors. For instance, excited NDIs have a high enough reduction potential to photocatalyze reactions like the α-alkylation of aldehydes. beilstein-journals.org This process involves the formation of radical intermediates that then participate in the desired bond-forming reactions. The ability of trifluoromethylated naphthalenes to facilitate such radical generation would be a crucial aspect of their potential as photoredox catalysts.

The mechanism of photoredox catalysis hinges on electron transfer events. For naphthalene-based catalysts, photoinduced electron transfer (PET) is a common mechanistic pathway. In the case of NDI 1 and DMF, the fluorescence of the NDI is quenched due to a PET process. beilstein-journals.org The efficiency of this electron transfer is influenced by the redox potentials of the catalyst and the substrate, as well as the energy of the excited state.

The introduction of trifluoromethyl groups onto the naphthalene scaffold would be expected to significantly alter its electronic properties. The strong electron-withdrawing nature of the CF3 group would make the naphthalene core more electron-deficient. This would likely increase its reduction potential, making it a stronger photo-oxidant. Mechanistic studies on such hypothetical fluorinated naphthalene catalysts would involve techniques like cyclic voltammetry to measure redox potentials and time-resolved spectroscopy to probe the dynamics of the excited states and electron transfer processes.

Use of Trifluoromethylated Naphthalenes as Ligands in Metal-Catalyzed Reactions

While direct catalytic applications of 1,4-Bis(trifluoromethyl)naphthalene are not extensively documented, the use of trifluoromethylated aromatic compounds as ligands in metal-catalyzed reactions is a well-established strategy. The electronic properties of the ligand can profoundly influence the reactivity and selectivity of the metal center. The electron-withdrawing nature of the trifluoromethyl groups in this compound would make it a π-acceptor ligand.

In rhodium-catalyzed C-H activation reactions, for example, the electronic nature of the substituents on the aryl ketone substrate can affect the reaction's efficiency. acs.org While this is an example of substrate modification rather than ligand design, it illustrates the principle that trifluoromethyl groups can play a significant role in metal-mediated transformations. A search for literature where this compound or similar molecules act as ligands reveals a potential gap, suggesting an area for future research. The synthesis of metal complexes bearing this ligand and their subsequent testing in catalytic reactions, such as cross-coupling or C-H functionalization, could unveil novel reactivity.

Biological Relevance and Structure Activity Relationships of Trifluoromethylated Naphthalene Derivatives

Antimicrobial Activities of Substituted Naphthoquinones Bearing Trifluoromethyl Groups

Naphthoquinones are recognized for their redox properties, which can lead to the production of reactive oxygen species (ROS) that are detrimental to microorganisms. mdpi.com This mechanism involves damaging intracellular components and disrupting the microbial plasma membrane. mdpi.com The incorporation of fluorine-containing groups, such as trifluoromethyl, can further enhance this antimicrobial potential.

Research has demonstrated that trifluoromethylated ketones can exhibit potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov While not all naphthoquinones are trifluoromethylated, studies on related structures provide insight into the potential of this functional group. For instance, a fluorine-containing naphthoquinone derivative, NQ008, was found to have potent and broad-spectrum antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria and fungi. nih.gov The action of NQ008 was determined to be bactericidal. nih.gov Similarly, other studies have shown that halogenated 1,4-naphthoquinones can be effective, with some compounds showing high activity against fungi like Candida krusei. researchgate.net

Interactive Data Table: Antimicrobial Activity of Naphthoquinone Derivatives

| Compound | Organism | Activity Type | Measurement | Value | Reference |

| NQ008 (fluorine-containing) | Staphylococcus aureus (MRSA) | Antibacterial | - | Potent | nih.gov |

| 2-bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | Antibacterial | MIC | 16 µg/mL | researchgate.net |

| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | Antifungal | MIC | 2 µg/mL | researchgate.net |

| 1,4-Naphthoquinone (B94277) (1,4-NQ) | Staphylococcus epidermidis | Antibacterial | MIC | 0.625 mg/mL | mdpi.com |

| 1,2-Naphthoquinone (1,2-NQ) | Staphylococcus epidermidis | Antibacterial | MIC | 0.156 mg/mL | mdpi.com |

Note: MIC stands for Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR) Studies on Trifluoromethylated Naphthoquinones

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For 1,4-naphthoquinones, the nature and position of substituents on the naphthalene (B1677914) ring significantly influence their biological activity. nih.gov

The introduction of a trifluoromethyl group is a key modification in designing biologically active compounds. nih.gov In a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, it was observed that longer alkyl substitutions at the C-4 position were favorable for fungicidal activity. researchgate.net While these are not directly naphthoquinones, they highlight the importance of the trifluoromethylphenyl moiety in antimicrobial activity.

For naphthoquinones specifically, the lipophilicity of the molecule plays a significant role. Increased lipophilicity can lead to better penetration through the parasite's plasma membrane. mdpi.com Structural features that increase lipophilicity, such as a furan (B31954) moiety or an aliphatic side chain, have been shown to enhance trypanocidal activity. mdpi.com Halogen atoms, including those in a trifluoromethyl group, are known to increase lipophilicity. Studies on halogenated naphthoquinones show that derivatives with bromo or chloro groups exhibit strong antimicrobial effects. researchgate.net The position of substituents is also critical; for example, hydroxyl groups at the C-2 or C-5 positions of 1,4-naphthoquinones are associated with significant antibacterial activity. nih.gov

Antitumoral Activities of Naphthoquinone Derivatives (Contextualized by structural elements)

Naphthoquinone derivatives are a well-established class of compounds with significant antitumoral properties, forming the structural backbone of several chemotherapy agents like doxorubicin (B1662922) and mitoxantrone. mdpi.comnih.gov Their anticancer mechanisms are diverse and include the generation of ROS, induction of apoptosis, and inhibition of key enzymes like topoisomerases. mdpi.comnih.gov The introduction of specific structural elements, such as trifluoromethyl groups or heterocyclic rings, can modulate this activity.

The presence of a fluorinated phenyl group on 1,4-naphthoquinone sulfide (B99878) moieties has been shown to significantly enhance their anticancer activity. mdpi.com Trifluoromethyl-substituted pyrimidine (B1678525) derivatives have also demonstrated potent anti-proliferative activity. For instance, compound 17v was more effective than the standard drug 5-FU against the H1975 human tumor cell line. nih.gov This compound was found to induce apoptosis by up-regulating pro-apoptotic proteins (Bax, p53) and down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Another important mechanism is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Naphthalene-chalcone hybrids have been investigated for this purpose, with compound 2j showing potent inhibition of the VEGFR-2 enzyme and activity against the A549 lung cancer cell line. nih.gov Similarly, a series of naphthamides were developed as potent VEGFR-2 inhibitors, with compound 14c exhibiting high potency in both enzymatic and cellular assays. nih.gov

Interactive Data Table: Antitumoral Activity of Naphthalene Derivatives

| Compound | Target/Cell Line | Activity Type | IC50 Value | Reference |

| 17v (Trifluoromethyl-substituted pyrimidine) | H1975 | Anti-proliferative | 2.27 µM | nih.gov |

| 2j (Naphthalene-chalcone hybrid) | A549 | Anti-proliferative | 7.835 µM | nih.gov |

| 2j (Naphthalene-chalcone hybrid) | VEGFR-2 | Enzyme Inhibition | 0.098 µM | nih.gov |

| 14c (Naphthamide derivative) | VEGFR-2 | Enzyme Inhibition | 1.5 nM | nih.gov |

| 14c (Naphthamide derivative) | HUVEC cells | Anti-proliferative | 0.9 nM | nih.gov |

| 5c (Naphthalene-sulphonamide derivative) | MCF-7 | Anti-proliferative | 0.51 µM | nih.gov |

| 5c (Naphthalene-sulphonamide derivative) | A549 | Anti-proliferative | 0.33 µM | nih.gov |

| 6a (Naphthalene-substituted triazole spirodienone) | MDA-MB-231 | Anti-proliferative | 0.03-0.26 µM | nih.gov |

Note: IC50 is the half maximal inhibitory concentration. HUVEC stands for Human Umbilical Vein Endothelial Cells.

Enzyme Inhibition by Naphthalene-1-carboxanilides with Trifluoromethyl Moieties

While direct studies on naphthalene-1-carboxanilides with trifluoromethyl moieties are specific, the broader class of trifluoromethylketone-containing compounds are recognized as potent inhibitors of carboxylesterases (CEs). researchgate.net These enzymes are crucial in the metabolism of numerous ester-containing drugs and xenobiotics. researchgate.net Trifluoromethylketones act as slow, tight-binding inhibitors of mammalian CEs, with some compounds achieving inhibition constants (Ki) as low as 0.3 nM. researchgate.net

Furthermore, naphthalene derivatives have been explored as inhibitors for other critical enzyme targets in cancer therapy. Sulphonamide derivatives bearing a naphthalene moiety have been identified as potent tubulin polymerization inhibitors. nih.gov Specifically, compound 5c , with a naphthalen-1-yl group, was the most active in its series, inhibiting tubulin polymerization with an IC50 of 2.8 μM and showing potent antiproliferative activity against MCF-7 and A549 cancer cell lines. nih.gov

Computational Studies for Predicting Biological Activity and Ligand-Target Interactions

Computational methods are increasingly used to predict the biological potential of novel compounds and to understand their interactions with molecular targets. Molecular docking is a key technique used to investigate the binding modes of inhibitors within the active sites of enzymes.

For example, docking studies were performed to understand how the potent naphthalene-chalcone hybrid 2j binds to the active site of VEGFR-2. nih.gov Similarly, the anticancer activity of the trifluoromethyl-substituted pyrimidine derivative 17v was supported by docking studies showing it could be tightly embedded in the active pocket of the epidermal growth factor receptor (EGFR). nih.gov The potent tubulin inhibitor 5c was also studied using molecular docking, which indicated that it inhibits tubulin polymerization by interacting with the colchicine-binding site. nih.gov These computational insights are invaluable for the rational design and optimization of new therapeutic agents based on the naphthalene scaffold. researchgate.net

Future Research Directions and Emerging Paradigms for 1,4 Bis Trifluoromethyl Naphthalene

Design and Synthesis of Novel Derivatives with Tailored Properties

A significant frontier in the chemistry of 1,4-bis(trifluoromethyl)naphthalene lies in the design and synthesis of novel derivatives. The introduction of additional functional groups onto the aromatic backbone can precisely tune its physical, chemical, and electronic properties for specific applications.

Future synthetic efforts could focus on regioselective functionalization of the still-available positions on the naphthalene (B1677914) ring system. Methodologies like electrophilic aromatic substitution could be further explored, although the strong deactivating effect of the two -CF3 groups presents a synthetic challenge. rsc.org Overcoming this will require the development of highly reactive electrophiles or advanced catalytic systems.

Strategies could involve:

Halogenation: Introducing bromine or iodine atoms would provide versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of a wide array of functional moieties. acs.org

Nitration and Amination: The introduction of nitro groups, followed by reduction to amines, would open pathways to dyes, polymers, and biologically active compounds. Direct C-H amination techniques are also an emerging area of interest. acs.org

Phosphination: The synthesis of phosphino-derivatives of the this compound scaffold could yield novel ligands for homogeneous catalysis, leveraging the electronic influence of the fluorinated core. rsc.orgpsu.edunih.gov

The table below outlines hypothetical derivatives and their potential tailored properties.

| Derivative Structure | Functional Group | Potential Tailored Property | Target Application Area |

| Amino (-NH2) | Enhanced nucleophilicity, site for further derivatization | Polymer synthesis, materials science | |

| Bromo (-Br) | Precursor for cross-coupling reactions | Organic electronics, pharmaceuticals | |

| Boronic Ester (-B(OR)2) | Versatile building block for Suzuki coupling | Synthesis of complex organic materials | |

| Phosphine (-PR2) | Ligand for transition metal catalysts | Homogeneous catalysis |

Note: The images in this table are illustrative placeholders.

Integration into Advanced Functional Materials Beyond Current Applications

The inherent properties of this compound make it an excellent candidate for incorporation into next-generation functional materials. Its robust nature and electron-deficient aromatic system are particularly advantageous for applications in organic electronics and high-performance polymers.

Future research should explore its integration as a core building block in:

Organic Semiconductors: The strong electron-withdrawing nature of the trifluoromethyl groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making its derivatives suitable as n-type semiconductors for Organic Field-Effect Transistors (OFETs) and as electron-transport or host materials in Organic Light-Emitting Diodes (OLEDs). acs.orgnih.gov Research has shown that polyfluorinated naphthalene-bis-hydrazimides can form solution-grown n-type semiconducting films. acs.org

Fluorescent Probes: Functionalized derivatives could exhibit unique photophysical properties, such as solvatochromatic fluorescence, making them useful as sensors for specific analytes or to probe local environments in biological systems. google.com